![molecular formula C15H15ClN4O B3036316 2-[3-{[(4-Chlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile CAS No. 339102-85-1](/img/structure/B3036316.png)
2-[3-{[(4-Chlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile
Descripción general
Descripción
2-[3-{[(4-Chlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile, also known as CDDP, is a compound that has gained significant attention in the field of organic chemistry due to its potential applications in scientific experiments. It has a molecular weight of 302.76 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15ClN4O/c1-20(2)15(13(9-17)10-18)6-7-19-21-11-12-4-3-5-14(16)8-12/h3-8,19H,11H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
Research by Mittelbach and Junek (1982) explored the reactions involving malononitrile, which forms compounds like (dimethylamino-methylene)malononitrile and 4-chloro-7-methyl-5,7-diaza-1,3,5-octatriene-1,1,3-tricarbonitrile. Their study also delved into the synthesis of 3,5-dicyanopyridine derivatives through the Vilsmeier formylation of malononitrile, demonstrating the versatility of malononitrile in creating complex organic compounds (Mittelbach & Junek, 1982).
Applications in Molecular Probing and Imaging
Shoghi-Jadid et al. (2002) utilized a derivative of malononitrile, [18F]FDDNP, in positron emission tomography to identify neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients. This highlights the application of malononitrile derivatives in neuroimaging and the diagnosis of neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Development of Novel Chromogenic and Fluorescent Devices
Schramm, Menger, and Machado (2016) synthesized compounds like 2–(4–hydroxybenzylidene)malononitrile and 2–[4–(dimethylamino)benzylidene]malononitrile for optical detection of anions, demonstrating malononitrile derivatives' potential in creating chromogenic chemosensors and chemodosimeters for environmental monitoring (Schramm, Menger, & Machado, 2016).
Photophysical Characteristics for Optical Materials
Zhao, Xiao, Wu, and Fang (2007) investigated the photophysical characteristics of malononitrile derivatives, revealing their strong intramolecular charge transfer absorption bands and potential use in optical materials due to their unique nonlinear optical properties (Zhao, Xiao, Wu, & Fang, 2007).
Exploration in Organic Synthesis and Antimicrobial Agents
The study by Badne, Swamy, Bhosale, and Kuberkar (2011) focused on synthesizing novel heterocyclic compounds using derivatives of malononitrile, examining their antimicrobial activity. This indicates the role of malononitrile derivatives in developing new pharmaceutical compounds (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
2-[(3E)-3-[(4-chlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-20(2)15(13(9-17)10-18)7-8-19-21-11-12-3-5-14(16)6-4-12/h3-6,8H,7,11H2,1-2H3/b19-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAVAVSUIGIVGH-UFWORHAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)CC=NOCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)C/C=N/OCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-{[(4-Chlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3036235.png)
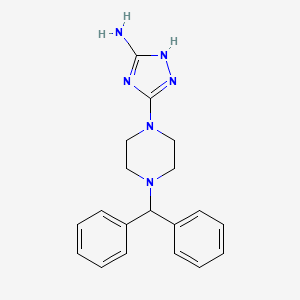
![1-[2-[2-Chloroanilino]-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B3036240.png)
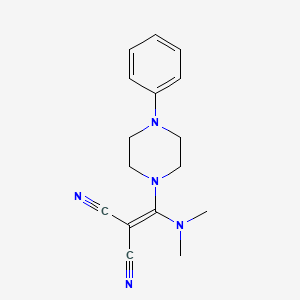
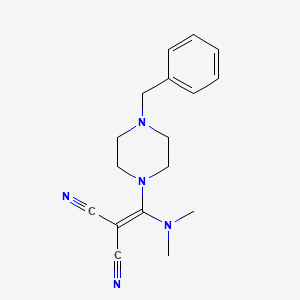
![3-[2-(2,4-dichloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B3036245.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[(dimethylamino)methylene]benzenecarboxamide](/img/structure/B3036247.png)
![5-chloro-N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B3036248.png)
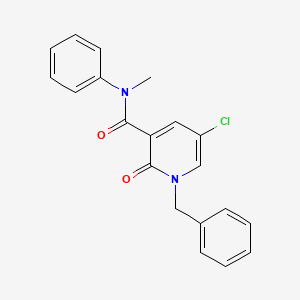

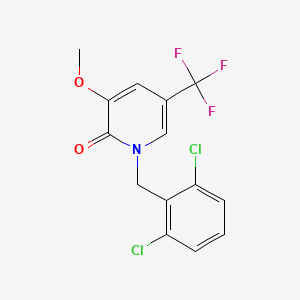
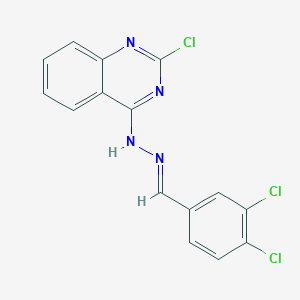
![2-[(E)-2-(4-chloroanilino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B3036256.png)